[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is a chemical compound characterized by its unique structure and properties. It falls under the category of amines, which are organic compounds derived from ammonia through the substitution of hydrogen atoms with organic groups. The compound has a molecular formula of and a molecular weight of approximately 219.66 g/mol .
This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
The compound is classified as a secondary amine, due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also categorized within the class of cyclopropylamines, which are compounds that contain a cyclopropyl group attached to an amine . The presence of difluorophenyl enhances its chemical reactivity and biological activity.
The synthesis of [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride typically involves several key steps:
The molecular structure of [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride can be represented as follows:
The structural representation can be visualized using molecular modeling software or databases such as PubChem .
The compound undergoes various chemical reactions typical for amines and cyclopropanes:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride is not fully elucidated but can be inferred based on its structural properties:
Further studies are required to clarify its exact mechanism and therapeutic potential.
These properties are crucial for handling and application in laboratory settings.
The primary applications of [1-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride include:
The versatility and unique properties make this compound significant for ongoing research in medicinal chemistry.
The exploration of cyclopropylmethanamine derivatives represents a significant chapter in medicinal chemistry, particularly within serotonergic receptor research. The cyclopropyl ring confers unique conformational constraints that profoundly influence molecular interactions with G-protein coupled receptors (GPCRs). Early investigations revealed that incorporating a cyclopropane ring adjacent to a primary amine group—forming the cyclopropylmethylamine scaffold—enhanced binding specificity for serotonin receptor subtypes compared to unconstrained phenethylamine analogs [3]. This structural motif forces specific torsion angles between the aromatic system and the amine functionality, promoting optimal orientation within the 5-HT2C receptor’s binding pocket while reducing promiscuity at off-target receptors like 5-HT2B and 5-HT2A [3].
The therapeutic significance emerged through extensive structure-activity relationship (SAR) studies. Compounds like vabicaserin and earlier cyclopropylmethylamine derivatives demonstrated that trans-substituted cyclopropanes provided superior receptor selectivity profiles critical for CNS applications. For instance, (+)-trans-2-(2,4-dichlorophenyl)cyclopropylmethylamine exhibited a 200-fold selectivity for 5-HT2C over 5-HT2B receptors, addressing the valvulopathy risk associated with less selective agonists like fenfluramine [3]. This selectivity stems from differential receptor topology: the 5-HT2C binding pocket accommodates the steric bulk and electrostatic profile of halogenated cyclopropylmethylamines more efficiently than peripheral 5-HT2B receptors [3].
Table 1: Evolution of Key Cyclopropylmethylamine Derivatives in Serotonergic Research
Compound Structure | Receptor Pharmacology | Therapeutic Rationale |
---|---|---|
Unsubstituted cyclopropylmethylamine | Low potency at 5-HT2C (EC50 >1000 nM) | Proof of concept for scaffold rigidity |
trans-2-Phenylcyclopropylmethylamine | Moderate 5-HT2C potency (EC50 ~30-100 nM) | Baseline selectivity (~10-fold vs 5-HT2B) |
2-(2,4-Dichlorophenyl) derivative | High potency (EC50 = 3.4 nM), selectivity >200-fold vs 5-HT2B | Mitigate cardiac risks; antipsychotic development |
2-(2,6-Difluorophenyl) derivative | Enhanced metabolic stability; retained selectivity (EC50 <10 nM) | Address limitations of earlier halogenated analogs |
The scaffold’s versatility is evidenced by its application beyond serotonin receptors. Patent literature discloses cyclopropylmethylamine derivatives integrated into polycyclic frameworks as CDK9 inhibitors for oncology and as D-amino acid oxidase (DAAO) inhibitors for schizophrenia [2] [10]. This demonstrates the scaffold’s adaptability to diverse target classes while retaining advantageous pharmacokinetic properties like blood-brain barrier (BBB) penetration. Specifically, cyclopropyl(2,4-difluorophenyl)methanamine analogs exhibit brain/plasma ratios up to 45:1 in preclinical models, underscoring their neuropharmacological utility [9].
The strategic incorporation of ortho-fluorine atoms at the 2 and 6 positions of the phenyl ring represents a sophisticated medicinal chemistry optimization to enhance target engagement and drug-like properties. Unlike monosubstituted or meta-substituted analogs, the 2,6-difluoro configuration imposes three critical advantages:
Stereoelectronic Modulation of Receptor Binding: Fluorine’s high electronegativity alters the electron density of the aromatic system, strengthening π-stacking interactions within the serotonin receptor binding cleft. Molecular modeling studies indicate that 2,6-difluorination induces a dipole moment complementary to conserved residues in the 5-HT2C orthosteric site (e.g., Phe3.28). This contrasts with 2,4-difluorinated analogs where asymmetric substitution creates suboptimal electrostatic profiles [3] [9]. Additionally, the ortho-fluorine atoms serve as hydrogen bond acceptors with serine residues (e.g., Ser3.36), further stabilizing the active conformation [3].
Metabolic Stabilization: Fluorine substituents mitigate oxidative metabolism by cytochrome P450 enzymes, particularly at positions ortho to electron-rich systems. Comparative studies show that 2,6-difluorophenyl derivatives exhibit significantly longer microsomal half-lives (>60 minutes in human liver microsomes) than their non-fluorinated counterparts (<15 minutes). This arises from fluorine blocking hydroxylation at the 3- and 5- positions of the phenyl ring—a primary metabolic pathway for phenylcyclopropylmethylamines [3] [9]. The 2,6-difluoro analog also demonstrates reduced glucuronidation due to steric hindrance around the ortho positions [9].
Table 2: Impact of Fluorination Patterns on Pharmacological and Pharmacokinetic Parameters
Substitution Pattern | 5-HT2C EC50 (nM) | 5-HT2B/5-HT2C Selectivity | HLM Stability (t1/2, min) | Calculated logP |
---|---|---|---|---|
2-Fluoro | 8.7 | 200-fold | 42 | 2.15 |
2,4-Difluoro | 7.3 | 62-fold | 55 | 2.38 |
2,6-Difluoro | 5.2 | >500-fold | >60 | 2.41 |
2-Chloro | 9.5 | 22-fold | 38 | 2.78 |
Beyond serotonergic applications, the 2,6-difluorophenyl moiety enhances target affinity in kinase inhibitors. In CDK9 inhibitors, this group improves interactions with the hinge region through halogen bonding with backbone carbonyls (e.g., Cys106), as evidenced by X-ray co-crystallography [2]. The scaffold’s versatility is further demonstrated in patent claims covering imidazopyridazine-based CDK9 inhibitors where the 2,6-difluorophenylcyclopropylmethylamine component contributes to sub-100 nM potency [2].
Table 3: Molecular Properties Influencing CNS Penetration of 2,6-Difluorophenyl Derivatives
Molecular Parameter | [1-(2,6-Difluorophenyl)cyclopropyl]methanamine | Ideal CNS Drug Range | Impact on Neuropharmacology |
---|---|---|---|
Molecular Weight (g/mol) | 199.6 (free base) | <450 | Facilitates BBB transit via passive diffusion |
Calculated logP | 2.41 | 2–5 | Balances lipid solubility for absorption vs. distribution |
Polar Surface Area (Ų) | 26 | <90 | Minimizes desolvation energy during membrane permeation |
Hydrogen Bond Donors | 1 (NH2) | ≤3 | Reduces transporter-mediated efflux (e.g., P-gp) |
Fractional 3D PSA | 0.13 | <0.25 | Correlates with unbound brain-to-plasma ratio >0.3 |
The hydrochloride salt form—specified for [1-(2,6-Difluorophenyl)cyclopropyl]methanamine—enhances crystallinity, shelf stability, and bioavailability. Protonation of the primary amine improves aqueous solubility at physiological pH, facilitating formulation without compromising passive diffusion (the free base regenerates at membrane interfaces) [9]. This salt formation strategy is consistently employed in patented cyclopropylmethylamine derivatives intended for CNS delivery [6] [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5